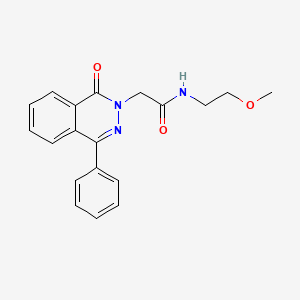![molecular formula C16H18N4OS B11607252 N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11607252.png)
N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidinylsulfanyl group and an acetohydrazide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 4-(propan-2-yl)benzaldehyde with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide moiety to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidinylsulfanyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and pyrimidinylsulfanyl groups. These interactions may modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)acetohydrazide
- N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(thiazol-2-ylsulfanyl)acetohydrazide
Uniqueness
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H18N4OS |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C16H18N4OS/c1-12(2)14-6-4-13(5-7-14)10-19-20-15(21)11-22-16-17-8-3-9-18-16/h3-10,12H,11H2,1-2H3,(H,20,21)/b19-10+ |
Clave InChI |
CFBDPWMDJOKEOV-VXLYETTFSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC=CC=N2 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B11607177.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607178.png)
![methyl (2E)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)hydrazinecarboxylate](/img/structure/B11607179.png)
![ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-1-yl)sulfanyl]acetate](/img/structure/B11607181.png)
![5-(2,3-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11607189.png)
![N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(E)-2-phenylethenyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11607198.png)

![3-[(2E)-2-(4-chlorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11607210.png)
![3-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11607227.png)
![1-(butylsulfanyl)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11607228.png)
![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11607229.png)
![methyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11607239.png)

![3-[1-(2,5-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic Acid](/img/structure/B11607244.png)
